gamma-Ergostenol benzoate
Description
Properties
CAS No. |
6034-33-9 |
|---|---|
Molecular Formula |
C35H52O2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C35H52O2/c1-23(2)24(3)12-13-25(4)30-16-17-31-29-15-14-27-22-28(37-33(36)26-10-8-7-9-11-26)18-20-34(27,5)32(29)19-21-35(30,31)6/h7-11,15,23-25,27-28,30-32H,12-14,16-22H2,1-6H3/t24-,25+,27-,28-,30+,31-,32-,34-,35+/m0/s1 |
InChI Key |
SPIBEFSWVXTGGC-UPFYHKDNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Ergostenol benzoate can be synthesized through the esterification of gamma-Ergostenol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 150°C for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Gamma-Ergostenol benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Gamma-Ergostenol benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of gamma-Ergostenol benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may exert its effects through modulation of sterol biosynthesis and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several benzoate derivatives and related compounds, which can serve as analogs for comparison:
Table 1: Key Properties of Benzoate Derivatives
Key Findings :
Reactivity and Applications: Ethyl 4-(dimethylamino) benzoate demonstrates higher polymerization efficiency than methacrylate analogs in resin cements, attributed to its electron-donating dimethylamino group enhancing radical initiation . In contrast, alkyl benzoates (e.g., methyl, ethyl) are non-reactive in cosmetic formulations, prioritizing stability and low irritation .
Bioavailability and Pharmacokinetics :
- Rizatriptan benzoate’s high oral bioavailability (70%) exceeds typical sterol benzoates, which often face absorption challenges due to hydrophobicity .
Toxicity Profiles: Methyl benzoate exhibits moderate acute toxicity (LD₅₀ = 1.4 g/kg in rats), whereas ethyl and butyl benzoates show lower toxicity, aligning with their use in consumer products . Gamma-Ergostenol benzoate’s toxicity remains uncharacterized in the evidence.
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing gamma-Ergostenol benzoate, and how can purity be optimized during synthesis?
- Methodological Answer : this compound synthesis typically involves esterification reactions between gamma-ergostenol and benzoic acid derivatives. To optimize purity, employ column chromatography for separation and monitor reaction conditions (e.g., temperature, solvent polarity). Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying structural integrity and purity. Impurities, such as unreacted precursors or byproducts, should be quantified using validated analytical protocols .
Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (¹H and ¹³C) for structural elucidation; Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups.
- Chromatography : HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.
Cross-referencing results with literature data and using certified reference materials ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?
- Methodological Answer : Contradictions may arise from variations in experimental models, dosage, or analytical methods. Address these by:
- Conducting systematic reviews to aggregate and critically appraise existing studies (e.g., Cochrane framework).
- Applying meta-analytical techniques to assess heterogeneity and statistical significance across datasets.
- Validating findings through dose-response studies and independent replication .
Q. What experimental design considerations are critical for assessing this compound’s biological effects in vivo?
- Methodological Answer :
- Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., biomarker levels, toxicity endpoints).
- Controls : Include positive/negative controls and account for confounding factors (e.g., diet, genetic variability).
- Ethics : Adhere to institutional guidelines for animal/human studies.
- Reproducibility : Document protocols in detail (e.g., preparation methods, instrumentation settings) and archive raw data for transparency .
Q. How can researchers integrate fragmented literature on this compound into cohesive hypotheses for novel studies?
- Methodological Answer :
- Perform a systematic literature review using databases like PubMed and Web of Science, prioritizing peer-reviewed articles.
- Identify gaps using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses.
- Use citation management tools (e.g., Zotero) to organize sources and trace methodological trends .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance. Software like R or GraphPad Prism ensures rigor .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Methodological Answer :
- Documentation : Maintain a detailed lab notebook with timestamps, reagent lot numbers, and instrument calibration records.
- Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo.
- Supplementary Materials : Include step-by-step protocols, chromatograms, and spectral data in supporting information files, as recommended by journals like Beilstein Journal of Organic Chemistry .
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to toxicity testing of this compound in animal models?
- Methodological Answer :
- Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for experimental design and reporting.
- Obtain approval from institutional ethics committees and adhere to the 3Rs (Replacement, Reduction, Refinement) principles.
- Reference regulatory frameworks like OECD Test Guidelines for standardized toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
